2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid

Physical Property Crystallization Purification

Sourcing reliable intermediates for antifolate SAR studies often involves supply chain uncertainty. 2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid (CAS 77820-32-7) addresses this gap as a key pemetrexed-related building block. • Directly converts to 4-MeO-phenylacetylene in ≤90% yield (K₂CO₃/DMSO, 115°C) for Sonogashira couplings & click chemistry. • Lower mp (160°C vs. 200°C phenyl analog) enables flexible recrystallization without thermal decomposition. • Limited commercial availability - secure your research supply now.

Molecular Formula C10H10Br2O3
Molecular Weight 337.99 g/mol
CAS No. 77820-32-7
Cat. No. B015191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid
CAS77820-32-7
Synonymsα,β-Dibromo-4-methoxy-benzenepropanoic Acid;  2,3-Dibromo-3-(4-methoxyphenyl)propanoic Acid;  2,3-Dibromo-p-methoxyhydrocinnamic Acid
Molecular FormulaC10H10Br2O3
Molecular Weight337.99 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(C(C(=O)O)Br)Br
InChIInChI=1S/C10H10Br2O3/c1-15-7-4-2-6(3-5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)
InChIKeyMWJORQFVICKTJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2500 mg / 2.5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dibromo-3-(4-methoxyphenyl)propanoic Acid (CAS 77820-32-7): A Specialized Brominated Building Block for Targeted Organic Synthesis


2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid (CAS 77820-32-7) is a vicinal dibromo derivative of 3-(4-methoxyphenyl)propanoic acid, featuring a para-methoxyphenyl ring and two bromine atoms on adjacent carbons of the propanoic acid chain [1]. It is classified as a substituted phenylpropanoic acid and serves primarily as a synthetic intermediate. The compound's physical properties include a melting point of 160 °C and a predicted pKa of 2.27±0.13 . Its commercial availability is limited, with suppliers such as Toronto Research Chemicals offering the compound in research quantities (e.g., 2.5 g) [2]. This compound is distinguished from its close analogs by the combined presence of the electron-donating 4-methoxy group and the two reactive bromine atoms, which together define its unique reactivity profile and synthetic utility.

Why 2,3-Dibromo-3-(4-methoxyphenyl)propanoic Acid Cannot Be Replaced by Common Analogs


2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid occupies a precise structural niche that precludes simple substitution by its closest analogs. The non-brominated precursor, 3-(4-methoxyphenyl)propanoic acid, lacks the vicinal dibromo motif essential for elimination and cross-coupling reactions . The unsubstituted phenyl analog, 2,3-dibromo-3-phenylpropanoic acid (CAS 6286-30-2), while sharing the dibromo functionality, differs significantly in physical properties and electronic character due to the absence of the 4-methoxy group . This substitution alters the compound's melting point by 40 °C and its pKa by 0.06 units, which can impact purification, solubility, and reaction outcomes. Furthermore, the 4-methoxy group is a critical pharmacophore in certain synthetic routes, such as those leading to pemetrexed-related intermediates . Therefore, generic substitution is not feasible without compromising synthetic efficiency or the intended target molecule's structure.

Quantitative Differentiation of 2,3-Dibromo-3-(4-methoxyphenyl)propanoic Acid from Structural Analogs


Melting Point and Solid-State Behavior Comparison

The melting point of 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid is 160 °C, which is 40 °C lower than the melting point of its non-methoxylated analog, 2,3-dibromo-3-phenylpropanoic acid (200 °C, decomposition) . This significant difference in solid-state behavior directly impacts purification strategies and handling procedures.

Physical Property Crystallization Purification

Acidity (pKa) and Ionization State Comparison

The predicted acid dissociation constant (pKa) for 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid is 2.27±0.13, which is slightly higher (less acidic) than the pKa of 2,3-dibromo-3-phenylpropanoic acid (2.21±0.11) . The electron-donating 4-methoxy group reduces the acidity of the carboxylic acid proton compared to the unsubstituted phenyl analog.

pKa Ionization Reactivity

Density and Bulk Handling Characteristics

The predicted density of 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid is 1.828±0.06 g/cm³, which is approximately 0.086 g/cm³ lower than the density of 2,3-dibromo-3-phenylpropanoic acid (1.914±0.06 g/cm³) . This 4.5% difference in density can be relevant for precise weighing and formulation of stock solutions.

Density Formulation Logistics

Synthetic Utility in Terminal Alkyne Formation

2,3-Dibromo-3-(4-methoxyphenyl)propanoic acid belongs to the class of anti-3-aryl-2,3-dibromopropanoic acids, which have been demonstrated to undergo efficient double elimination to terminal alkynes under mild conditions (K2CO3/DMSO, 115 °C, 12 h) with yields up to 90% . The methoxy substituent is expected to influence the electronic environment of the aromatic ring, potentially modulating the rate of elimination compared to unsubstituted or halogenated analogs. While direct kinetic data for the 4-methoxy derivative are not available, the general methodology provides a basis for its use as a precursor to 4-methoxyphenylacetylene.

Synthetic Intermediate Alkyne Synthesis Elimination Reaction

Role as a Pemetrexed-Related Intermediate

Several chemical databases and supplier catalogs list 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid under the synonym "Pemetrexed 6-oxy dimethyl ester" or reference it as an intermediate in the synthesis of pemetrexed-related compounds . While detailed synthetic schemes are proprietary, this annotation indicates its specific utility in constructing the pemetrexed scaffold, a folate analog antimetabolite used in cancer chemotherapy.

Pharmaceutical Intermediate Pemetrexed Drug Synthesis

Optimal Scientific and Industrial Applications for 2,3-Dibromo-3-(4-methoxyphenyl)propanoic Acid


Synthesis of 4-Methoxyphenylacetylene and Terminal Alkyne Derivatives

Researchers can leverage the established methodology for anti-3-aryl-2,3-dibromopropanoic acids to convert 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid into 4-methoxyphenylacetylene in high yield (up to 90% class-level) under mild conditions (K2CO3/DMSO, 115 °C) . This terminal alkyne serves as a versatile building block for Sonogashira couplings, click chemistry, and other alkyne-based transformations, offering a direct route to 4-methoxyphenyl-substituted architectures in medicinal chemistry and materials science.

Pemetrexed Analog and Antifolate Drug Discovery

Given its annotation as a pemetrexed-related intermediate , this compound is ideally suited for medicinal chemistry groups exploring novel antifolate agents or pemetrexed analogs. Its structure incorporates the 4-methoxyphenyl motif found in pemetrexed, and the dibromo functionality provides two reactive handles for further functionalization, enabling the construction of diverse libraries around the pemetrexed core for structure-activity relationship (SAR) studies.

Development of Selective Bromination Reagents

The vicinal dibromo motif in 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid mirrors that of α,β-dibromohydrocinnamic acid, which has been employed as a mild and selective brominating agent for flavonoids and sensitive aromatic compounds [1]. The presence of the electron-donating 4-methoxy group may modulate the electrophilicity of the bromine atoms, offering a potentially tunable bromination reagent for substrates requiring milder or more selective conditions than the parent phenyl compound.

Physical Property-Driven Purification and Formulation Studies

The distinct physical properties of 2,3-dibromo-3-(4-methoxyphenyl)propanoic acid, particularly its lower melting point (160 °C vs. 200 °C) and density (1.828 vs. 1.914 g/cm³) compared to the phenyl analog , make it a valuable candidate for studies focusing on crystallization optimization, solid-state characterization, and formulation development. Its lower melting point allows for purification via recrystallization from a wider range of solvents without thermal decomposition.

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